molecular formula C7H12O3 B14433703 2-Pentyn-1-ol, 5,5-dimethoxy- CAS No. 79576-62-8

2-Pentyn-1-ol, 5,5-dimethoxy-

Cat. No.: B14433703
CAS No.: 79576-62-8
M. Wt: 144.17 g/mol
InChI Key: MWZODJFDDQYSKG-UHFFFAOYSA-N
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Description

2-Pentyn-1-ol, 5,5-dimethoxy- is an organic compound with the molecular formula C7H12O3 It is a derivative of 2-pentyn-1-ol, where the terminal carbon is substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyn-1-ol, 5,5-dimethoxy- typically involves the alkylation of 2-pentyn-1-ol with methoxy-containing reagents. One common method is the reaction of 2-pentyn-1-ol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-Pentyn-1-ol, 5,5-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Pentyn-1-ol, 5,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentyn-1-ol, 5,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pentyn-1-ol, 5,5-dimethoxy- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The methoxy groups enhance its solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Pentyn-1-ol: The parent compound without methoxy substitutions.

    4,4-Dimethyl-2-pentyn-1-ol: A similar compound with additional methyl groups.

    1-Phenyl-2-pentyn-1-ol: A phenyl-substituted derivative.

Uniqueness

2-Pentyn-1-ol, 5,5-dimethoxy- is unique due to the presence of two methoxy groups, which impart distinct chemical and physical properties. These substitutions enhance its reactivity and solubility, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

79576-62-8

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

5,5-dimethoxypent-2-yn-1-ol

InChI

InChI=1S/C7H12O3/c1-9-7(10-2)5-3-4-6-8/h7-8H,5-6H2,1-2H3

InChI Key

MWZODJFDDQYSKG-UHFFFAOYSA-N

Canonical SMILES

COC(CC#CCO)OC

Origin of Product

United States

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